molecular formula C19H13FN4O2S B4446283 3-(4-fluorophenyl)-5-oxo-N-(2-pyridinylmethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

3-(4-fluorophenyl)-5-oxo-N-(2-pyridinylmethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No. B4446283
M. Wt: 380.4 g/mol
InChI Key: CLXOYLBAOHPCDC-UHFFFAOYSA-N
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Description

The compound “3-(4-fluorophenyl)-5-oxo-N-(2-pyridinylmethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide” is a type of thiazolo[3,2-a]pyrimidine derivative . Thiazolo[3,2-a]pyrimidines are known to possess various pharmacological activities like antimicrobial, antitumor, and anti-inflammatory .


Synthesis Analysis

The synthesis of thiazolo[3,2-a]pyrimidines involves the reaction of 1,3-diphenyl-1H-pyrazol-5(4H)-one with some electrophilic and nucleophilic reagents . The structures of the synthesized compounds were confirmed by elemental analyses and spectral data .


Molecular Structure Analysis

The molecular structure of thiazolo[3,2-a]pyrimidines was confirmed by 1D- and 2D-NMR, high-resolution ESI-MS/MS, and single-crystal X-ray diffraction analysis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of thiazolo[3,2-a]pyrimidines include the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks .


Physical And Chemical Properties Analysis

The physical and chemical properties of thiazolo[3,2-a]pyrimidines were characterized using various spectral techniques including TEM, BET, XRD, FT-IR, SEM, and EDX .

Scientific Research Applications

Antimicrobial Activity

Pyrimidine derivatives have been investigated for their antimicrobial potential. In particular, this compound shows promise against bacterial and fungal strains. Researchers have synthesized various derivatives and evaluated their activity using in vitro assays. For instance, compounds a1, a2, and a3 demonstrated significant antimicrobial effects against microorganisms such as Bacillus pumilis, Bacillus subtilis, Escherichia coli, Pseudomonas vulgaris, Aspergillus niger, and Penicillium crysogenium .

Anti-Inflammatory Properties

The thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidine derivatives, including those related to our compound, exhibit anti-inflammatory activity. These molecules may play a role in acute and subacute inflammation management. Further studies are needed to explore their mechanisms of action and potential therapeutic applications .

Antiviral Applications

Given the structural similarity between certain drugs and DNA bases (such as adenine and guanine), pyrimidine derivatives are also relevant in antiviral research. Investigating their effects on viral replication and host cell interactions is crucial .

Future Directions

Thiazolo[3,2-a]pyrimidines, especially 2-substituted ones, are promising scaffolds for the design of new medicines, including anticancer drugs . Their moiety can be readily modified by the introduction of new binding sites, which is extremely necessary to optimize the interaction between the ligand and the biological target .

properties

IUPAC Name

3-(4-fluorophenyl)-5-oxo-N-(pyridin-2-ylmethyl)-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13FN4O2S/c20-13-6-4-12(5-7-13)16-11-27-19-23-10-15(18(26)24(16)19)17(25)22-9-14-3-1-2-8-21-14/h1-8,10-11H,9H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLXOYLBAOHPCDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNC(=O)C2=CN=C3N(C2=O)C(=CS3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-fluorophenyl)-5-oxo-N-(2-pyridinylmethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Reactant of Route 2
3-(4-fluorophenyl)-5-oxo-N-(2-pyridinylmethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Reactant of Route 3
Reactant of Route 3
3-(4-fluorophenyl)-5-oxo-N-(2-pyridinylmethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Reactant of Route 4
Reactant of Route 4
3-(4-fluorophenyl)-5-oxo-N-(2-pyridinylmethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Reactant of Route 5
Reactant of Route 5
3-(4-fluorophenyl)-5-oxo-N-(2-pyridinylmethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
3-(4-fluorophenyl)-5-oxo-N-(2-pyridinylmethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

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